Cas no 461-28-9 (3-fluoropropane-1-sulfonyl chloride)
3-fluoropropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoropropyl sulfurochloridoite
- 3-Fluoro-propane-1-sulfonyl chloride
- 3-Fluoro-1-Propanesulfonyl Chloride
- 1-chlorosulfinyloxy-3-fluoropropane
- 3-Fluoropropane-1-sulfonyl chloride
- AKOS006228151
- SCHEMBL912621
- 3-fluoropropane-1-sulfonylchloride
- 461-28-9
- SY018529
- BS-12964
- NSEKXHORSXVZKN-UHFFFAOYSA-N
- CS-0146978
- EN300-84687
- 3-Fluoropropanesulfonyl Chloride
- 1-Propanesulfonyl chloride, 3-fluoro-
- 3-fluoro-propane-1-sulfonyl chloride, AldrichCPR
- MFCD01697637
- A904906
- DB-348226
- 3-Fluoro-propane-1-sulfonyl chloride; 3-Fluoro-1-Propanesulfonyl Chloride
- 3-fluoropropane-1-sulfonyl chloride
-
- MDL: MFCD01697637
- Inchi: 1S/C3H6ClFO2S/c4-8(6,7)3-1-2-5/h1-3H2
- InChI Key: NSEKXHORSXVZKN-UHFFFAOYSA-N
- SMILES: ClS(CCCF)(=O)=O
Computed Properties
- Exact Mass: 159.97618
- Monoisotopic Mass: 159.9761065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.385
- Boiling Point: 211 ºC
- Flash Point: 81 ºC
- Refractive Index: 1.4481
- PSA: 26.3
3-fluoropropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589680-10mg |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589680-50mg |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F589680-100mg |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 100mg |
$ 230.00 | 2022-06-05 | ||
| abcr | AB522446-1 g |
3-Fluoropropane-1-sulfonyl chloride; . |
461-28-9 | 1g |
€952.00 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y1190342-1g |
3-Fluoropropanesulfonyl Chloride |
461-28-9 | 95% | 1g |
$530 | 2023-05-12 | |
| Enamine | EN300-84687-0.05g |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 95% | 0.05g |
$101.0 | 2023-09-02 | |
| Enamine | EN300-84687-0.1g |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 95% | 0.1g |
$149.0 | 2023-09-02 | |
| Enamine | EN300-84687-0.25g |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 95% | 0.25g |
$213.0 | 2023-09-02 | |
| Enamine | EN300-84687-0.5g |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 95% | 0.5g |
$336.0 | 2023-09-02 | |
| Enamine | EN300-84687-1.0g |
3-fluoropropane-1-sulfonyl chloride |
461-28-9 | 95% | 1.0g |
$600.0 | 2023-02-11 |
3-fluoropropane-1-sulfonyl chloride Suppliers
3-fluoropropane-1-sulfonyl chloride Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3-fluoropropane-1-sulfonyl chloride
Introduction to 3-Fluoropropane-1-Sulfonyl Chloride (CAS No. 461-28-9)
3-Fluoropropane-1-sulfonyl chloride, also known by its CAS number 461-28-9, is a versatile reagent in the field of organic synthesis and chemical research. This compound is characterized by its unique functional groups, which include a fluorine atom and a sulfonyl chloride moiety. These features make it an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 3-fluoropropane-1-sulfonyl chloride consists of a three-carbon chain with a fluorine atom attached to one end and a sulfonyl chloride group at the other. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it particularly useful in reactions that require high reactivity and selectivity. The sulfonyl chloride group, on the other hand, is highly reactive and can readily undergo nucleophilic substitution reactions, making it an excellent leaving group in synthetic transformations.
In recent years, there has been significant interest in the use of 3-fluoropropane-1-sulfonyl chloride in the development of new pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which can lead to more effective drugs with fewer side effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel antiviral agents. The researchers found that the introduction of a fluorine atom significantly improved the potency and selectivity of the compounds against viral targets.
Beyond pharmaceutical applications, 3-fluoropropane-1-sulfonyl chloride has also found utility in the synthesis of agrochemicals. Fluorinated pesticides and herbicides often exhibit enhanced efficacy and reduced environmental impact compared to their non-fluorinated counterparts. A recent study in the Pest Management Science journal demonstrated the effectiveness of using this compound as an intermediate in the synthesis of new herbicides with improved selectivity and reduced toxicity to non-target organisms.
The synthetic versatility of 3-fluoropropane-1-sulfonyl chloride is further highlighted by its use in the preparation of specialty chemicals. For example, it can be used to synthesize fluorinated surfactants, which are widely used in industrial applications such as coatings, adhesives, and lubricants. These surfactants benefit from the unique properties imparted by the fluorine atom, including low surface tension and high thermal stability.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 3-fluoropropane-1-sulfonyl chloride. One common approach involves the reaction of 3-fluoropropanol with thionyl chloride followed by oxidation to form the sulfonyl chloride. Another method involves the direct sulfonation of 3-fluoropropene with chlorosulfonic acid. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
The safety and handling of 3-fluoropropane-1-sulfonyl chloride are important considerations for researchers and industrial chemists. As with many sulfonyl chlorides, this compound is highly reactive and can release toxic gases upon exposure to water or moisture. Therefore, it should be stored under anhydrous conditions and handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
In conclusion, 3-fluoropropane-1-sulfonyl chloride (CAS No. 461-28-9) is a valuable reagent with a wide range of applications in organic synthesis, pharmaceutical development, agrochemicals, and specialty chemicals. Its unique combination of functional groups makes it an indispensable tool for chemists working on innovative projects that require high reactivity and selectivity. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemical science.
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